molecular formula C20H18FNO2 B13375320 N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

Cat. No.: B13375320
M. Wt: 323.4 g/mol
InChI Key: JRMGKNZTUXCUBQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-fluoroaniline with 2-(6-methoxy-2-naphthyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The fluorophenyl and methoxy-naphthyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
  • N-(3-bromophenyl)-2-(6-methoxy-2-naphthyl)propanamide
  • N-(3-methylphenyl)-2-(6-methoxy-2-naphthyl)propanamide

Uniqueness

N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C20H18FNO2/c1-13(20(23)22-18-5-3-4-17(21)12-18)14-6-7-16-11-19(24-2)9-8-15(16)10-14/h3-13H,1-2H3,(H,22,23)

InChI Key

JRMGKNZTUXCUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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